molecular formula C8H13NO2 B6233962 1-cyclopropyl-4-hydroxypiperidin-2-one CAS No. 1896697-77-0

1-cyclopropyl-4-hydroxypiperidin-2-one

Cat. No.: B6233962
CAS No.: 1896697-77-0
M. Wt: 155.2
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Description

1-cyclopropyl-4-hydroxypiperidin-2-one is a piperidin-2-one derivative featuring a hydroxyl group at position 4 and a cyclopropyl substituent at position 1 of the six-membered heterocyclic ring. This compound is of interest in medicinal chemistry as a synthetic intermediate or pharmacophore modifier, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors .

Properties

CAS No.

1896697-77-0

Molecular Formula

C8H13NO2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-4-hydroxypiperidin-2-one can be achieved through several methods. One common approach involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . This reaction typically occurs in ethanol as the solvent and requires specific temperature and pH conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Mannich reaction or other condensation reactions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-4-hydroxypiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit key enzymes in bacterial or viral replication, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 1-cyclopropyl-4-hydroxypiperidin-2-one with structurally related piperidine/piperidinone derivatives, emphasizing substituent effects and physicochemical properties:

Compound Name Substituent at Position 1 Substituent at Position 4 Key Functional Groups Physical State Solubility (Water) Notable Applications/Properties
This compound Cyclopropyl Hydroxyl Ketone, hydroxyl Solid Moderate (~1–10 mg/mL) Investigational intermediate; enhanced metabolic stability due to cyclopropane
4-Hydroxy-piperidin-2-one Hydrogen Hydroxyl Ketone, hydroxyl Crystalline solid High (>50 mg/mL) Common scaffold for drug design; lacks steric hindrance
4-Hydroxypiperidine hydrochloride Hydrogen (protonated as HCl salt) Hydroxyl Amine (salt form), hydroxyl Hygroscopic solid Very high (>100 mg/mL) Used in peptide synthesis; high water solubility for ionic interactions
4-Hydroxypiperidine-1-carboxylic acid isopropyl ester Isopropyl ester Hydroxyl Ester, hydroxyl Oil/Liquid Low (<1 mg/mL) Prodrug candidate; ester group improves membrane permeability

Key Observations:

Substituent Effects on Solubility :

  • The cyclopropyl group in this compound reduces water solubility compared to unsubstituted 4-hydroxy-piperidin-2-one, likely due to increased hydrophobicity. In contrast, the hydrochloride salt of 4-hydroxypiperidine exhibits high solubility, making it preferable for aqueous formulations .
  • The isopropyl ester derivative shows the lowest solubility, typical of lipophilic prodrugs designed for enhanced cellular uptake.

This contrasts with the unsubstituted piperidin-2-one, which adopts a more planar conformation . The ketone group in piperidin-2-one derivatives enables hydrogen bonding and tautomerism, absent in fully saturated piperidine analogs like 4-hydroxypiperidine hydrochloride.

Biological Relevance :

  • Cyclopropane-containing compounds are increasingly explored in drug discovery for their metabolic stability and ability to mimic aromatic rings. This positions this compound as a candidate for CNS drugs requiring blood-brain barrier penetration .
  • The ester derivative’s lipophilicity aligns with prodrug strategies, where enzymatic cleavage releases active metabolites.

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